molecular formula C14H13ClS B14077536 Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- CAS No. 100716-85-6

Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-

Cat. No.: B14077536
CAS No.: 100716-85-6
M. Wt: 248.8 g/mol
InChI Key: KUXLWHVGZOZRDP-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- (CAS: Not explicitly provided in evidence; molecular formula inferred as C₁₄H₁₃ClS) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a [(4-methylphenyl)thio]methyl group at position 3. The thioether linkage (-S-CH₂-) connects the benzene core to a 4-methylphenyl group, introducing steric bulk and moderate electron-donating effects due to the methyl substituent. This compound’s structure positions it within a broader class of sulfur-containing aromatic derivatives, which are of interest in organic synthesis, materials science, and pharmaceutical research due to their tunable electronic and steric properties .

Properties

CAS No.

100716-85-6

Molecular Formula

C14H13ClS

Molecular Weight

248.8 g/mol

IUPAC Name

1-chloro-4-[(4-methylphenyl)sulfanylmethyl]benzene

InChI

InChI=1S/C14H13ClS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3

InChI Key

KUXLWHVGZOZRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- typically involves the reaction of 1-chloro-4-methylbenzene with a thiol derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds . The reaction conditions often include the use of a base, a solvent like toluene, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts, bases, and solvents like toluene or DMF.

Major Products

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Coupling: Products include various coupled aromatic compounds.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents Functional Groups
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- C₁₄H₁₃ClS Cl at C1; [(4-methylphenyl)thio]methyl at C4 Thioether, Chloro, Methyl
Benzene, 1-chloro-4-[(hexylthio)methyl]- (CAS 821781-70-8) C₁₃H₁₉ClS Cl at C1; hexylthiomethyl at C4 Thioether, Chloro, Alkyl chain
Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- C₁₃H₁₀ClNO₂S Cl at C1; (4-nitrophenyl)thiomethyl at C4 Thioether, Chloro, Nitro
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- C₁₂H₉Cl₂O₂S Cl at C1; (4-chlorophenyl)sulfonyl at C2 Sulfonyl, Chloro

Key Observations :

  • Substituent Effects : The target compound’s 4-methylphenyl group provides steric hindrance and mild electron donation, contrasting with hexylthio derivatives (long alkyl chains, increased hydrophobicity) and nitro-substituted analogs (electron-withdrawing nitro group, enhanced reactivity in electrophilic substitutions) .
  • Functional Group Impact : Sulfonyl-containing analogs (e.g., Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-) exhibit higher oxidative stability but reduced nucleophilicity compared to thioether derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP (Predicted)
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- 260.8 ~300–320 (estimated) Low in water; soluble in organic solvents ~3.8
Benzene, 1-chloro-4-[(hexylthio)methyl]- 242.8 ~280–300 Low polarity; soluble in non-polar solvents ~4.5
Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- 295.7 Decomposes at high T Moderate in DMSO ~2.9
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- 303.2 >300 Low in water; soluble in acetone ~3.2

Key Observations :

  • Solubility : The 4-methylphenyl group in the target compound enhances lipophilicity (LogP ~3.8) compared to nitro-substituted analogs (LogP ~2.9) but less than alkyl-thio derivatives (LogP ~4.5) .
  • Thermal Stability : Sulfonyl-containing compounds exhibit higher thermal stability due to stronger S=O bonds, whereas thioethers may degrade under oxidative conditions .

Table 3: Reactivity and Application Profiles

Compound Name Reactivity Profile Applications
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- Moderate nucleophilicity at sulfur; susceptible to oxidation to sulfoxides/sulfones Intermediate in agrochemicals; ligand in catalysis
Benzene, 1-chloro-4-[(hexylthio)methyl]- Low polarity; stable under basic conditions Surfactant research; polymer additives
Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- Electrophilic aromatic substitution at nitro group Dye synthesis; explosive precursors
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- Resistant to nucleophilic attack; stable in acidic media Pharmaceuticals (enzyme inhibitors)

Key Observations :

  • Target Compound : The methyl group’s electron-donating effect enhances aromatic ring reactivity in electrophilic substitutions, making it suitable for further functionalization in drug discovery .
  • Contrast with Sulfonyl Analogs : Sulfonyl derivatives are preferred in medicinal chemistry for their metabolic stability, whereas thioethers are leveraged in catalysis due to their redox activity .

Biological Activity

Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- (CAS Number: 104-92-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including cytotoxicity, mutagenicity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- can be described as follows:

  • Molecular Formula : C15H15ClS
  • Molecular Weight : 274.80 g/mol
  • Chemical Structure :
    ClC6H4SC6H4 CH3 \text{Cl}-\text{C}_6\text{H}_4-\text{S}-\text{C}_6\text{H}_4\text{ CH}_3\text{ }

This compound features a chlorobenzene moiety substituted with a thioether group linked to a methyl-substituted phenyl ring.

Cytotoxicity

Research has indicated that Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- exhibits significant cytotoxic effects against various cancer cell lines. A study profiling multiple compounds reported that similar thioether derivatives showed IC50 values ranging from 0.11 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, suggesting that modifications in the structure can enhance biological activity .

CompoundCell LineIC50 (µM)
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-MCF-7TBD
Reference Compound (e.g., Doxorubicin)MCF-70.5 - 2.0

Mutagenicity and Toxicity

According to the US EPA's ToxValDB database, Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- has been evaluated for mutagenic potential. While specific mutagenicity data for this compound is limited, it is categorized under chemicals that may pose health risks upon exposure . The presence of chlorine and sulfur in its structure raises concerns regarding potential mutagenic effects.

The biological activity of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- can be attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays have demonstrated that compounds with similar structures can trigger caspase activation, leading to programmed cell death . This mechanism is crucial for developing effective anticancer therapies.

Study on Anticancer Properties

A recent study investigated the anticancer properties of various thioether derivatives, including Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. The study highlighted the importance of substituent groups on the phenyl rings in enhancing cytotoxicity .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-. While acute toxicity data are sparse, chronic exposure studies suggest potential risks related to respiratory and dermal irritation . Further research is necessary to establish a clear understanding of its long-term effects.

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